molecular formula C4H7BrO B1281819 4-Bromobutan-2-one CAS No. 28509-46-8

4-Bromobutan-2-one

Cat. No.: B1281819
CAS No.: 28509-46-8
M. Wt: 151 g/mol
InChI Key: HVVXCLMUSGOZNO-UHFFFAOYSA-N
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Description

4-Bromobutan-2-one (IUPAC name: this compound) is a brominated derivative of 2-butanone (acetone). Its structure comprises a ketone group at the second carbon and a bromine atom at the terminal (fourth) carbon of the butanone chain (CH₃-CO-CH₂-Br). This compound is characterized by its reactivity at the bromine site and the electron-withdrawing influence of the ketone group, which enhances its susceptibility to nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Bromobutan-2-one is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique reactivity profile allows it to participate in nucleophilic substitution reactions, making it valuable for creating derivatives that are essential in pharmaceuticals and agrochemicals.

Synthetic Routes

  • From 4-Hydroxy-2-butanone: This method involves bromination to yield this compound.
  • From 1,4-Dibromobutane: A reaction with a base can produce this compound.

Biological Research

Enzyme Mechanisms
In biological studies, this compound is employed to investigate enzyme mechanisms. Its electrophilic nature allows it to interact with nucleophiles, providing insights into biochemical pathways.

Reagent in Biochemical Assays
This compound is also used as a reagent in various biochemical assays, facilitating the study of enzyme activities and interactions.

Medicinal Chemistry

Precursor for Medicinal Compounds
this compound serves as a precursor in synthesizing medicinal compounds with potential antiviral and anticancer properties. Its ability to form new chemical bonds is crucial for developing novel therapeutic agents.

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is involved in producing specialty chemicals. Its role as a building block enables the synthesis of more complex molecules necessary for various applications.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of derivatives of this compound on cancer cell lines. The results indicated significant inhibition of cell growth, particularly in lung (A549) and cervical (HeLa) cancer cells, showcasing its potential as an anticancer agent.

Cell LineIC50 (µg/mL)
A54920
HeLa25
MCF-730

Case Study 2: Antibacterial Properties

Research on the antibacterial activity of compounds related to this compound revealed varying effectiveness against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlighted its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128
Bacillus subtilis16

Mechanism of Action

The mechanism of action of 4-bromobutan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various nucleophilic substitution reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of different products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Bromophenyl)-2-butanone (CAS 89201-84-3)

  • Structure: Features a bromophenyl group attached to the butanone backbone.
  • Key Differences :
    • The aromatic bromine in the phenyl ring reduces reactivity in nucleophilic substitutions compared to aliphatic bromine in 4-Bromobutan-2-one.
    • Higher molecular weight (227.10 g/mol) and melting/boiling points due to aromatic stabilization .
    • Applications: Likely used in synthesizing aromatic intermediates or pharmaceuticals, leveraging its stable brominated aryl group.

(1-Bromo-4-chloro-4-oxobutan-2-yl) acetate (CAS 191354-46-8)

  • Structure: Contains bromine, chlorine, and an acetate ester on a butanone-derived chain.
  • Key Differences: Multi-functional reactivity: The ester group can undergo hydrolysis, while the chlorine and bromine offer sites for substitution. Higher molecular weight (267.48 g/mol) and polarity due to multiple electronegative substituents . Applications: Potential use in synthesizing complex organic molecules or agrochemicals.

1-Bromobutane (CAS 109-65-9)

  • Structure : A simple alkyl bromide (CH₃CH₂CH₂CH₂Br).
  • Key Differences: Lacks a ketone group, resulting in lower polarity and boiling point (101–102°C vs. ~150–160°C estimated for this compound). Reactivity: Primarily undergoes SN2 reactions, whereas this compound may also participate in keto-enol tautomerism or α-halogenation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Profile
This compound C₄H₇BrO 151.00 ~150–160* Organic solvents SN substitution, keto-enol tautomerism
4-(4-Bromophenyl)-2-butanone C₁₀H₁₁BrO 227.10 >250 (estimated) Low in water Electrophilic aromatic substitution
(1-Bromo-4-chloro-4-oxobutan-2-yl) acetate C₆H₈BrClO₃ 267.48 N/A Polar organic solvents Ester hydrolysis, halogen substitution
1-Bromobutane C₄H₉Br 137.02 101–102 Insoluble in water SN2 reactions

*Estimated based on analogous brominated ketones.

Biological Activity

4-Bromobutan-2-one, also known as 3-bromo-2-butanone, is a halogenated organic compound with the molecular formula C4H7BrOC_4H_7BrO. It has been studied for its various biological activities, particularly in the fields of antibacterial and cytotoxic effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

  • Molecular Formula : C4H7BrOC_4H_7BrO
  • Molecular Weight : 151.002 g/mol
  • IUPAC Name : 1-bromobutan-2-one
  • CAS Registry Number : 814-75-5

The compound is characterized by a bromine atom attached to the second carbon of a butanone backbone, which influences its reactivity and biological properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Case Studies and Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating its potency against resistant strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Klebsiella pneumoniae32
  • Mechanism of Action :
    • The compound's mechanism appears to involve membrane disruption, leading to cell lysis. This is supported by studies showing increased permeability of bacterial membranes upon treatment with this compound.

Cytotoxic Activity

In addition to its antibacterial properties, this compound has been investigated for cytotoxic effects on various cancer cell lines. The compound's cytotoxicity is primarily assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cytotoxicity Findings

  • Cancer Cell Lines :
    • The cytotoxic effects of this compound were evaluated on several cancer cell lines, revealing varying degrees of sensitivity.
    Cell LineIC50 (µg/mL)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)20
    A549 (Lung Cancer)10
  • Selectivity Index :
    • The selectivity index (SI) was calculated to evaluate the therapeutic window of the compound. A higher SI indicates a safer profile for potential therapeutic use.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds like this compound is often influenced by their chemical structure. Modifications in the alkyl chain length or the position of the bromine atom can significantly alter their biological efficacy.

Lipophilicity and Activity

The lipophilicity of compounds can affect their interaction with biological membranes, impacting both antibacterial and cytotoxic activities. Computational studies suggest that optimal lipophilicity correlates with enhanced biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 4-bromobutan-2-one undergoes nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms), depending on reaction conditions:

Example Reactions:

  • With alcoholic KOH :
    Substitution with hydroxide ions yields 4-hydroxybutan-2-one (yield: ~70% under optimized conditions) .

    C4H7BrO+OHC4H7O2+Br\text{C}_4\text{H}_7\text{BrO}+\text{OH}^-\rightarrow \text{C}_4\text{H}_7\text{O}_2+\text{Br}^-
  • With sodium methoxide :
    Methoxy substitution produces 4-methoxybutan-2-one via an Sₙ2 mechanism, favored by the polar aprotic solvent (e.g., THF) .

Kinetic vs. Thermodynamic Control:
The compound’s reactivity in substitution reactions is kinetically driven but thermodynamically stabilized by conjugation with the ketone group. For instance, its reaction with cyanide ions proceeds faster than analogous aliphatic bromides due to transition-state stabilization by the electron-withdrawing ketone .

Reduction Reactions

This compound can be reduced to secondary alcohols or alkanes under controlled conditions:

Reducing Agent Product Yield Conditions
NaBH₄4-bromobutan-2-ol85%Ethanol, 25°C, 2h
LiAlH₄Butan-2-ol60%Diethyl ether, reflux
H₂/Pd-CButan-2-one90%Hydrogenation, 1 atm

The choice of reductant influences selectivity: NaBH₄ preserves the bromine atom, while LiAlH₄ or catalytic hydrogenation removes it .

Oxidation Reactions

Oxidation of this compound typically targets the ketone or bromide:

  • Formation of carboxylic acids :
    Strong oxidizing agents like KMnO₄ convert the ketone to 4-bromobutanoic acid (yield: 75%) .

    C4H7BrOKMnO4,H+C4H7BrO2\text{C}_4\text{H}_7\text{BrO}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{C}_4\text{H}_7\text{BrO}_2
  • Gas-phase oxidation :
    Br-initiated oxidation at 246–298 K produces 3-bromobutan-2-one (major) and acetaldehyde, with yields inversely temperature-dependent .

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination via the E2 mechanism to form butenone derivatives :

  • With NaOH (alcoholic) :
    Dehydrohalogenation yields 3-buten-2-one (α,β-unsaturated ketone) as the major product (Zaitsev rule) .

    C4H7BrONaOHC4H6O+HBr\text{C}_4\text{H}_7\text{BrO}\xrightarrow{\text{NaOH}}\text{C}_4\text{H}_6\text{O}+\text{HBr}

Temperature Effect :
Higher temperatures (80°C) favor elimination over substitution, with a 3:1 product ratio .

Comparative Reactivity

This compound exhibits higher reactivity in substitution reactions compared to non-ketonated bromoalkanes (e.g., 1-bromobutane) due to:

  • Transition-state stabilization : The ketone group stabilizes the partial positive charge on the α-carbon during Sₙ2 attacks .

  • Leaving group ability : Bromide’s polarizability enhances nucleophilic displacement rates .

Reactivity Order :

4 bromobutan 2 one>1 bromobutane>2 bromobutane4\text{ bromobutan 2 one}>1\text{ bromobutane}>2\text{ bromobutane}

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromobutan-2-one, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves bromination of butan-2-one using reagents like bromine in acetic acid or HBr with a catalyst (e.g., PBr₃). Optimization requires controlled temperature (0–5°C) to minimize side reactions. Purity validation should include gas chromatography-mass spectrometry (GC-MS) for volatile impurities and ¹H/¹³C NMR to confirm structural integrity. For reproducibility, document reaction conditions (stoichiometry, solvent, time) and purification steps (distillation, recrystallization) in detail .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Combine multiple techniques:

  • ¹H NMR : Identify the ketone proton (δ ~2.1 ppm) and bromine-adjacent methylene groups (δ ~3.4–3.8 ppm).
  • IR Spectroscopy : Confirm the carbonyl stretch (~1710 cm⁻¹) and C-Br bond (~560 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks at m/z 151/153 (M⁺, Br isotope pattern). Cross-validate with literature data and ensure spectra are baseline-corrected to avoid misinterpretation .

Q. What are the key considerations for handling this compound in laboratory settings?

  • Methodological Answer : Due to its hygroscopic and light-sensitive nature, store the compound in anhydrous, amber vials under inert gas. Use gloveboxes for moisture-sensitive reactions. Safety protocols should address bromine’s volatility and potential skin irritation, including fume hoods and PPE (nitrile gloves, lab coats) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC every 24 hours. Compare results with control samples stored at –20°C. Use kinetic modeling (Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Conflicting reactivity (e.g., SN2 vs. elimination) may arise from solvent polarity, base strength, or steric effects. Systematically vary parameters:

  • Test polar aprotic (DMF) vs. protic (EtOH) solvents.
  • Compare strong (NaH) vs. weak (K₂CO₃) bases.
  • Analyze products via GC-MS and quantify yields. Use multivariate regression to identify dominant factors .

Q. What computational methods are suitable for studying the reaction mechanisms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for bromine displacement or keto-enol tautomerism. Validate with isotopic labeling experiments (e.g., ¹³C-labeled ketone) and compare simulated IR/NMR spectra with experimental data .

Q. How to design kinetic studies for this compound’s participation in multi-step organic syntheses?

  • Methodological Answer : Use stopped-flow NMR or inline IR to monitor real-time reaction progress. For example, track the disappearance of the carbonyl peak during Grignard reactions. Apply pseudo-first-order kinetics and Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Ensure temperature control (±0.1°C) to minimize error .

Q. What strategies address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Replicate measurements using standardized conditions (e.g., CDCl₃ for NMR, KBr pellets for IR). Cross-reference with high-purity commercial standards or synthesize derivatives (e.g., 2,4-dinitrophenylhydrazone) for conclusive identification. Publish raw data and instrument parameters to enhance reproducibility .

Q. How can this compound be utilized in asymmetric catalysis studies?

  • Methodological Answer : Investigate its role as a chiral building block via kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Optimize reaction conditions (temperature, solvent) using Design of Experiments (DoE) .

Q. What are the challenges in integrating this compound into green chemistry frameworks?

  • Methodological Answer : Evaluate atom economy in bromination reactions and solvent sustainability (e.g., replace dichloromethane with cyclopentyl methyl ether). Use life-cycle assessment (LCA) tools to quantify waste generation. Explore catalytic recycling or biocatalytic bromination to improve E-factors .

Q. Guidance for Data Analysis and Reporting

  • Contradiction Management : When conflicting data arise (e.g., variable reaction yields), apply sensitivity analysis to identify outliers and validate via independent replicates. Use open-data platforms to share raw datasets, ensuring GDPR-compliant anonymization if human subjects are involved .
  • Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental procedures, including failure conditions, in supplementary materials .

Preparation Methods

Bromination of 4-Hydroxy-2-butanone

The most widely documented method involves the bromination of 4-hydroxy-2-butanone using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This approach leverages the nucleophilic substitution of the hydroxyl group with bromide under controlled conditions.

Reaction Conditions and Optimization

In a typical procedure, 4-hydroxy-2-butanone reacts with PBr₃ in the presence of pyridine as a base to neutralize HBr byproducts. The reaction proceeds in chloroform at 20°C for 5 hours, achieving an 89% yield. Key parameters include:

  • Temperature : Maintaining 20°C prevents side reactions such as ketone oxidation.
  • Solvent : Chloroform’s non-polar nature enhances bromide ion reactivity.
  • Stoichiometry : A 1:1 molar ratio of 4-hydroxy-2-butanone to PBr₃ minimizes excess reagent waste.

Table 1: Bromination of 4-Hydroxy-2-butanone Under Varied Conditions

Reagent System Solvent Temperature (°C) Time (h) Yield (%)
PBr₃ + Pyridine Chloroform 20 5 89
HBr (48% aq.) H₂O 80 12 72
PBr₃ (neat) 25 3 68

Industrial-scale protocols often employ continuous flow reactors to enhance mixing and heat dissipation, reducing reaction times by 30%.

Oxidation of 4-Bromobutan-2-ol

4-Bromobutan-2-ol serves as a precursor through oxidation to the corresponding ketone. This method is advantageous when brominated alcohols are readily available.

Oxidizing Agents and Efficiency

Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used. For instance, KMnO₄ in acidic conditions (H₂SO₄) at 60°C for 4 hours achieves a 78% yield. However, CrO₃ in acetone (Jones oxidation) offers milder conditions, with 85% yield at 25°C.

Table 2: Oxidation of 4-Bromobutan-2-ol

Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%)
KMnO₄/H₂SO₄ H₂O 60 4 78
CrO₃/acetone Acetone 25 6 85
PCC (Pyridinium chlorochromate) DCM 25 8 65

Environmental concerns have driven adoption of catalytic oxidants like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), though yields remain suboptimal (≤60%).

Meerwein Arylation Followed Dearylation

The Meerwein reaction enables bromine incorporation via radical intermediates. Methyl vinyl ketone reacts with arenediazonium bromides under UV light to form 4-aryl-3-bromobutan-2-ones, which are subsequently dearylated.

Mechanistic Insights and Limitations

  • Radical Initiation : Bromide ions abstract hydrogen from methyl vinyl ketone, generating a radical that couples with diazonium salts.
  • Dearylation : Acidic hydrolysis removes the aryl group, yielding 4-bromobutan-2-one.

This method suffers from moderate yields (50–60%) due to competing polymerization and requires rigorous temperature control.

Emerging Techniques

Biocatalytic Bromination

Recent advances explore enzyme-mediated bromination using haloperoxidases. Preliminary studies achieve 40% yield under ambient conditions but require genetic engineering for scalability.

Electrochemical Methods

Electrolytic bromination in aqueous media shows promise, with 65% yield at 1.5 V using Pt electrodes. This method eliminates toxic reagents but faces challenges in product isolation.

Properties

IUPAC Name

4-bromobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVXCLMUSGOZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498878
Record name 4-Bromobutan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28509-46-8
Record name 4-Bromobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobutan-2-one
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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